molecular formula C8H9BrFN B1480195 4-(1-Bromo-2-fluoropropan-2-yl)pyridine CAS No. 2092723-09-4

4-(1-Bromo-2-fluoropropan-2-yl)pyridine

Cat. No.: B1480195
CAS No.: 2092723-09-4
M. Wt: 218.07 g/mol
InChI Key: KXFFDUGNXCSGHW-UHFFFAOYSA-N
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Description

4-(1-Bromo-2-fluoropropan-2-yl)pyridine (4-BFPP) is a heterocyclic compound containing both a bromine atom and a fluorine atom. It is a versatile building block for the synthesis of a number of compounds, which can be used in a variety of applications. 4-BFPP is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds with potential applications in the field of medicine and chemistry.

Scientific Research Applications

Chemical Synthesis and Characterization

4-(1-Bromo-2-fluoropropan-2-yl)pyridine serves as an intermediate in the synthesis of various chemical compounds. For example, it has been utilized in the preparation of time-resolved fluorescence immunoassay (TRFIA) chelates, showcasing its significance in the development of diagnostic assays (Pang Li-hua, 2009). Additionally, its derivatives are studied for their excited-state behaviors, such as excited-state intramolecular proton transfer (ESIPT), which are critical for understanding photophysical properties (V. Vetokhina et al., 2012).

Material Science and OLEDs

This compound has also found applications in material science, particularly in the synthesis of organic semiconductors for green and sky-blue phosphorescent organic light-emitting diodes (PhOLEDs). The structurally related 4-pyridyl-9,9′-spirobifluorenes, derivatives of pyridine including bromo and fluoro substitutions, illustrate the compound's utility in electronic and optoelectronic devices (S. Thiéry et al., 2015).

Synthesis of Biologically Active Compounds

Further extending its applications, this compound has been involved in the synthesis of biologically active molecules. A study details the creation of novel pyridine-based derivatives through Suzuki cross-coupling reactions, which were then assessed for various biological activities, indicating its potential in the development of new pharmaceuticals (Gulraiz Ahmad et al., 2017).

Environmental and Antimicrobial Research

Lastly, modifications of pyridine compounds, including those with bromo and fluoro groups, have been explored for environmental applications, such as sensing and removal of pollutants, and for antimicrobial purposes. The generation of specific functional groups on poly(4-vinyl pyridine) particles illustrates the adaptability of pyridine derivatives in addressing environmental and health-related issues (N. Sahiner & Alper O. Yasar, 2013).

Properties

IUPAC Name

4-(1-bromo-2-fluoropropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFFDUGNXCSGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine

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